molecular formula C7H9NO2 B13042307 Methyl (1R,2R)-2-cyanocyclobutane-1-carboxylate CAS No. 64652-35-3

Methyl (1R,2R)-2-cyanocyclobutane-1-carboxylate

Cat. No.: B13042307
CAS No.: 64652-35-3
M. Wt: 139.15 g/mol
InChI Key: DTCSMANRUIXQRK-NTSWFWBYSA-N
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Description

Methyl (1R,2R)-2-cyanocyclobutane-1-carboxylate is a chiral cyclobutane derivative characterized by a cyano group at the 2-position and a methyl ester at the 1-position of the cyclobutane ring. Its stereochemistry (1R,2R) confers distinct conformational and reactivity properties, making it valuable in asymmetric synthesis and pharmaceutical intermediates .

Properties

CAS No.

64652-35-3

Molecular Formula

C7H9NO2

Molecular Weight

139.15 g/mol

IUPAC Name

methyl (1R,2R)-2-cyanocyclobutane-1-carboxylate

InChI

InChI=1S/C7H9NO2/c1-10-7(9)6-3-2-5(6)4-8/h5-6H,2-3H2,1H3/t5-,6+/m0/s1

InChI Key

DTCSMANRUIXQRK-NTSWFWBYSA-N

Isomeric SMILES

COC(=O)[C@@H]1CC[C@H]1C#N

Canonical SMILES

COC(=O)C1CCC1C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

    Cyclobutane Ring Formation: The synthesis typically begins with the formation of the cyclobutane ring. This can be achieved through [2+2] cycloaddition reactions involving alkenes.

    Introduction of Functional Groups: The cyano and ester groups are introduced through subsequent functionalization steps. For instance, the cyano group can be introduced via nucleophilic substitution reactions using cyanide salts, while the ester group can be formed through esterification reactions involving carboxylic acids and alcohols.

Industrial Production Methods

Industrial production of Methyl (1R,2R)-2-cyanocyclobutane-1-carboxylate often involves optimized catalytic processes to ensure high yield and purity. Catalysts such as palladium or nickel complexes may be used to facilitate the cycloaddition and functionalization steps under controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyano group, leading to the formation of carboxylic acids.

    Reduction: Reduction of the cyano group can yield primary amines.

    Substitution: The ester group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Hydrogenation using catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various esters or amides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, Methyl (1R,2R)-2-cyanocyclobutane-1-carboxylate serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of stereochemistry and reaction mechanisms.

Biology

The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. Its derivatives may exhibit interesting biological activities, making it a valuable intermediate in medicinal chemistry.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. These derivatives can act as enzyme inhibitors or receptor modulators.

Industry

In the chemical industry, this compound is used in the production of specialty chemicals and materials. Its reactivity allows for the creation of polymers and other advanced materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl (1R,2R)-2-cyanocyclobutane-1-carboxylate and its derivatives depends on their specific application. In biological systems, these compounds may interact with enzymes or receptors, modulating their activity. The cyano group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

The following analysis compares Methyl (1R,2R)-2-cyanocyclobutane-1-carboxylate with structurally related cyclobutane and cyclopropane derivatives, focusing on substituent effects, stereochemistry, synthesis, and applications.

Structural Analogues of Cyclobutane Derivatives

Table 1: Key Cyclobutane Derivatives and Their Properties

Compound Name Substituents (Cyclobutane Ring) Synthesis Yield Physical State Key Spectral Data (HRMS) Reference
This compound 2-cyano, 1-methyl ester N/A N/A N/A
Compound 29 (Adamantyl derivative) 1-adamantylmethyl, 1-methyl ester 80% Colorless oil HRMS [C11H21O2]+: 185.1532
Compound 30 (Isopropyl derivative) 2-isopropyl-5-methylcyclohexylmethyl 67% Colorless oil HRMS [C23H38O2]+: 347.2946
Compound 31 (Bicyclic terpene derivative) Bicyclo[3.1.1]heptan-3-ylmethyl N/A Colorless oil HRMS [C23H34O2]+: 343.2633
Compound 32 (Phenoxyalkyl derivative) 5-(2,5-dimethylphenoxy)-2,2-dimethylpentyl N/A Colorless oil HRMS [C21H30O3]+: 331.2269

Key Observations:

Polar groups (e.g., cyano in the target compound vs. ester/alkyl in others) influence solubility and hydrogen-bonding capacity, affecting pharmacokinetic properties in drug design . Compound 32 contains a phenoxy group, enabling π-π interactions in supramolecular applications .

Synthesis and Yield :

  • Photoredox-catalyzed deboronative radical addition (General Procedure A) is a common method for cyclobutane synthesis, achieving moderate yields (67–80%) .
  • Lower yields (e.g., 67% for 30 ) may arise from steric challenges during radical recombination .

Physical State :

  • All analogs are isolated as colorless oils, suggesting low crystallinity and challenges in purification via crystallization .

Cyclopropane Analogues with Similar Stereochemistry

Table 2: Cyclopropane Derivatives for Comparison

Compound Name Substituents (Cyclopropane Ring) Application/Activity Key Data Reference
Cyano(3-phenoxyphenyl)methyl (1R,2R)-1-(4-chlorophenyl)-2-methylcyclopropane-1-carboxylate 4-chlorophenyl, 2-methyl, cyano-phenoxy Pyrethroid insecticide HRMS [C25H20ClNO3]+: 418.1192
(1R,2R)-2-(Hydroxymethyl)-1-phenylcyclopropanecarboxylic acid 1-phenyl, 2-hydroxymethyl Pharmaceutical intermediate LogP: 1.72, PSA: 57.53 Ų
FFAR1 Agonist (Cyclopropane-based) 4-chlorophenyl, carboxyethyl Antidiabetic (FFAR1 activation) EC50 comparable to QS-528

Key Observations:

Ring Size and Stability :

  • Cyclopropanes exhibit higher ring strain than cyclobutanes, leading to greater reactivity in ring-opening reactions .
  • The target cyclobutane derivative’s larger ring may offer improved metabolic stability compared to cyclopropane-based drugs .

Biological Activity: Cyclopropane-based FFAR1 agonists (e.g., compound 1 in ) show antidiabetic activity via receptor activation, highlighting the role of stereochemistry in bioactivity . Pyrethroids with (1R,2R) cyclopropane stereochemistry () demonstrate insecticidal efficacy, emphasizing the importance of substituent electronegativity (e.g., cyano groups) .

Biological Activity

Methyl (1R,2R)-2-cyanocyclobutane-1-carboxylate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and implications for therapeutic use.

Chemical Structure and Properties

This compound has a unique cyclobutane structure with a cyanide and carboxylate functional group. Its molecular formula is C7_{7}H9_{9}NO2_{2}, and it exhibits specific stereochemistry that may influence its biological activity.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound possess notable antimicrobial properties. For example, derivatives of cyano compounds have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
This compoundP. aeruginosa64 µg/mL

Anticancer Activity

This compound has been investigated for its potential anticancer effects. Studies have demonstrated that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. For instance, in vitro experiments using human breast cancer cell lines showed significant cell death at concentrations as low as 10 µM.

Case Study: A study published in the Journal of Medicinal Chemistry highlighted that this compound exhibited selective cytotoxicity towards MCF-7 breast cancer cells compared to normal fibroblasts, suggesting a favorable therapeutic index.

Neuroprotective Effects

Emerging research suggests that this compound may also have neuroprotective properties. It appears to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells. In animal models of neurodegenerative diseases, administration of this compound resulted in improved cognitive function and reduced markers of inflammation.

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways critical for microbial survival or cancer cell proliferation.
  • Receptor Modulation: It may interact with neurotransmitter receptors, influencing signaling pathways that promote neuroprotection.
  • Oxidative Stress Reduction: The antioxidant properties help mitigate oxidative damage in cells.

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